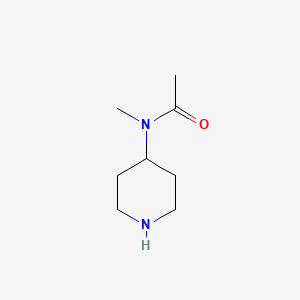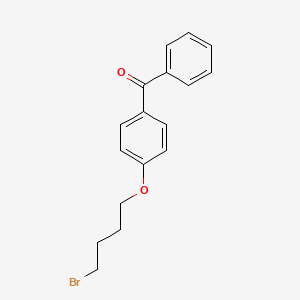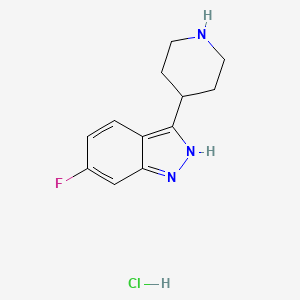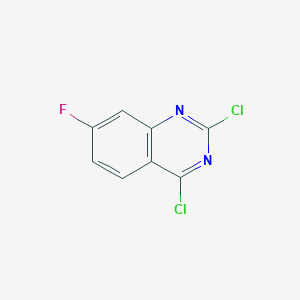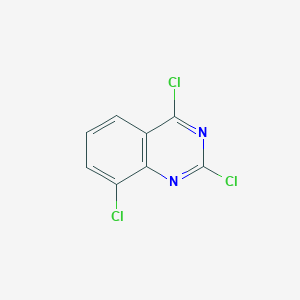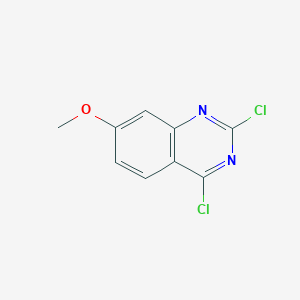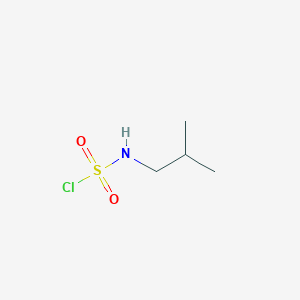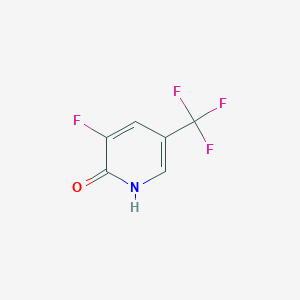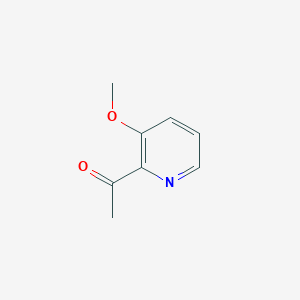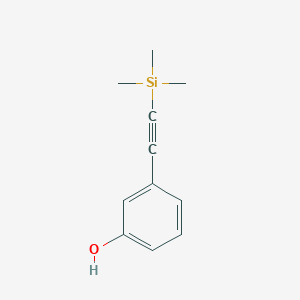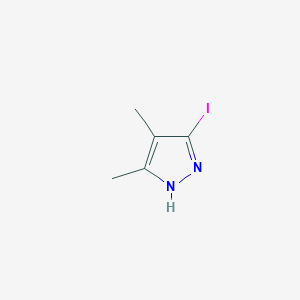
Isoquinoline-7-carbaldehyde
概要
説明
Isoquinoline-7-carbaldehyde is a compound that belongs to the class of organic compounds known as quinolinecarbaldehydes. These compounds are characterized by a quinoline core, which is a heterocyclic aromatic organic compound with a bicyclic structure that includes a benzene ring fused to a pyridine ring. The aldehyde group is attached at the 7th position of the quinoline ring structure. This compound is of interest due to its potential applications in various fields, including organic synthesis and coordination chemistry.
Synthesis Analysis
The synthesis of quinolinecarbaldehydes, including isoquinoline-7-carbaldehyde, can be achieved through several methods. The classical Reimer-Tiemann, Vilsmeier-Haack, and Duff aldehyde synthesis methods are compared for their effectiveness in introducing carbonyl groups at specific positions on the quinoline ring . The Reimer-Tiemann method is particularly noted for its use in synthesizing 7-bromo-8-hydroxyquinoline-5-carbaldehyde, which suggests its potential application in synthesizing isoquinoline-7-carbaldehyde . Additionally, the Duff and Vilsmeier-Haack reactions are used for double formylation of quinoline derivatives, which could be adapted for the synthesis of isoquinoline-7-carbaldehyde .
Molecular Structure Analysis
The molecular structure of quinolinecarbaldehydes can be characterized using various spectroscopic techniques. Single-crystal X-ray diffraction measurements have been used to determine the structures of certain quinolinecarbaldehydes . Computational studies, including calculations of frontier molecular orbitals, support the findings from spectroscopic characterization and provide insight into the electronic structure of these compounds . These techniques could be applied to isoquinoline-7-carbaldehyde to gain a detailed understanding of its molecular structure.
Chemical Reactions Analysis
Quinolinecarbaldehydes can undergo a variety of chemical reactions. For instance, they can form Schiff base derivatives through reactions with amines . These derivatives exhibit unique properties that can be characterized by techniques such as MS, HRMS, GC-MS, FTIR, and NMR . The reactivity of isoquinoline-7-carbaldehyde in forming Schiff bases and other derivatives could be explored to expand its applications in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinolinecarbaldehydes are influenced by their chemical structure. The electrochemical properties of these compounds have been investigated, revealing a strong correlation between chemical structure and reduction and oxidation potentials . The presence of substituents, such as a methyl group, can facilitate oxidation, while the reduction potential of methylated compounds is more negative compared to non-methylated structures . These findings suggest that the physical and chemical properties of isoquinoline-7-carbaldehyde could be similarly influenced by its specific substituents and functional groups.
科学的研究の応用
Synthesis and Biological Evaluation
Isoquinoline-7-carbaldehyde and its analogs play a significant role in the synthesis of various quinoline compounds. For instance, the chemistry of 2-chloroquinoline-3-carbaldehyde, a related analog, and its applications from 2013 to 2017 have been reviewed, focusing on the synthesis of quinoline ring systems and their reactions to construct fused or binary quinoline-cord heterocyclic systems. The biological evaluation and synthetic applications of these compounds were also highlighted, underscoring their importance in medicinal chemistry (Hamama et al., 2018).
Applications in Organic Chemistry
Isoquinoline derivatives have been synthesized through various methods. For example, β- and γ-carbolines and their N-oxides, which are isoquinoline-type compounds, were synthesized from ethynylindole carbaldehydes. These syntheses were accomplished via electrophilic substitution and lithiation processes, followed by formylation with methyl formate. This demonstrates the versatility of isoquinoline derivatives in organic synthesis and their potential for creating diverse chemical structures (Sakamoto et al., 1999).
Biomimetic Studies
Isoquinoline-7-carbaldehyde has been used in studies investigating biomimetic reactions, such as reductions mimicking the respiratory chain coupled with oxidative phosphorylation. These studies provide insights into the mechanisms of biological processes and the role of isoquinoline derivatives in such systems (Ohno et al., 1980).
Photophysical Properties
The study of isoquinoline derivatives has also extended to their photophysical properties. For instance, the prototropic equilibria of 7-hydroxyquinoline-8-carbaldehydes were investigated using NMR and UV-vis spectroscopy, revealing insights into proton-donating/accepting systems and the photophysical properties of these molecules. Such research is crucial for understanding the behavior of isoquinoline derivatives under different conditions and their potential applications in photochemistry (Vetokhina et al., 2013).
Catalysis and Chemical Synthesis
Isoquinoline-7-carbaldehyde and its analogs have been used in catalysis and chemical synthesis. A notable example is the use of palladium catalysis to synthesize isoquinolines, demonstrating the compound's utility in facilitating chemical reactions and forming complex structures (Cho and Patel, 2006).
Safety And Hazards
将来の方向性
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, serving as a vital scaffold for leads in drug discovery . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .
特性
IUPAC Name |
isoquinoline-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO/c12-7-8-1-2-9-3-4-11-6-10(9)5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEAGQILEKLFCEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90608256 | |
| Record name | Isoquinoline-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90608256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoquinoline-7-carbaldehyde | |
CAS RN |
87087-20-5 | |
| Record name | Isoquinoline-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90608256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | isoquinoline-7-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




